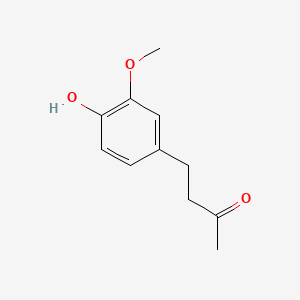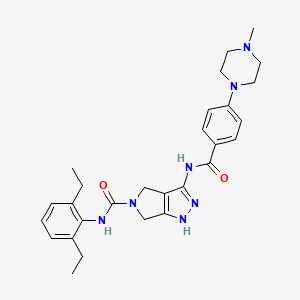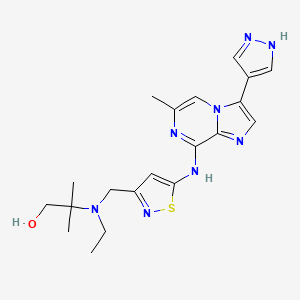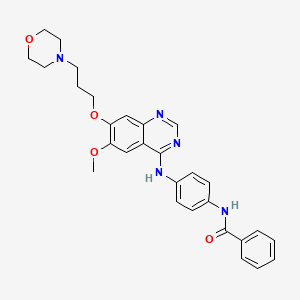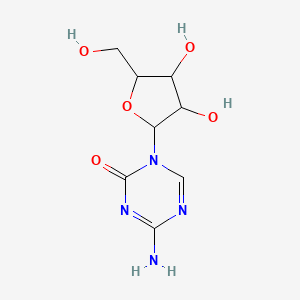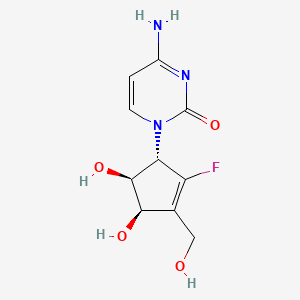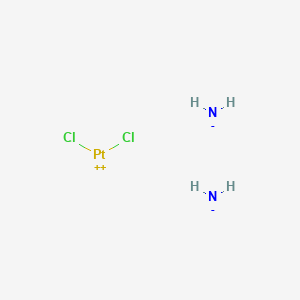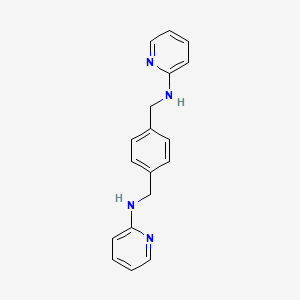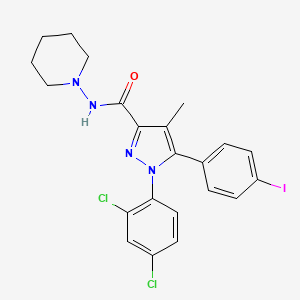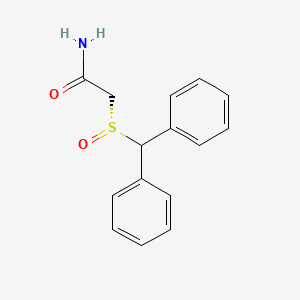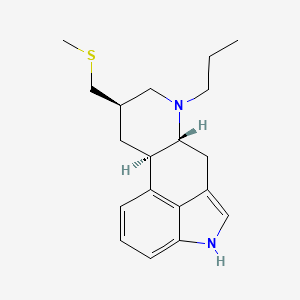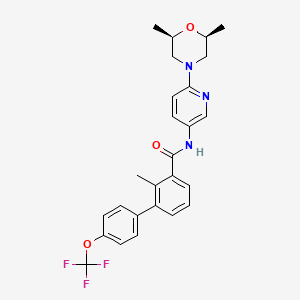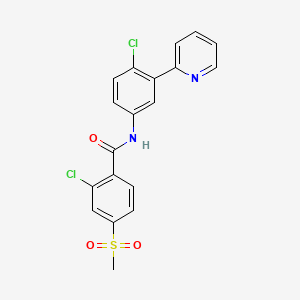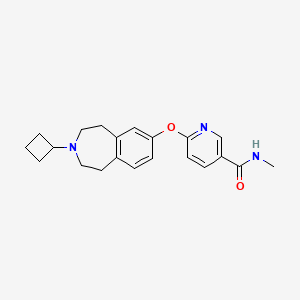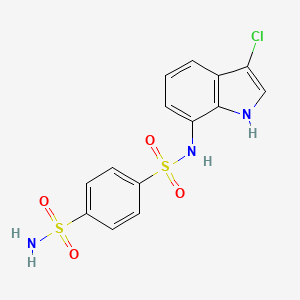
Indisulam
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Indisulam serves as a model compound for studying sulfonamide chemistry and its reactivity.
Biology: It is used to investigate cell cycle regulation and apoptosis mechanisms.
Medicine: this compound is being explored as a therapeutic agent for treating cancers such as acute myeloid leukemia and multiple myeloma. .
Mécanisme D'action
L’indisulam exerce ses effets en ciblant la protéine de liaison à l’ARN RBM39, ce qui entraîne sa dégradation. Cette dégradation entraîne un épissage aberrant généralisé et une traduction anormale des protéines effectrices critiques en aval, ce qui entraîne finalement l’arrêt du cycle cellulaire et l’apoptose. La présence de DCAF15 est cruciale pour l’efficacité de l’this compound, car elle facilite l’interaction entre l’this compound et RBM39 .
Composés similaires :
Sulfonamides : D’autres dérivés de sulfonamide tels que le sulfaméthoxazole et la sulfadiazine présentent des similitudes structurales avec l’this compound, mais diffèrent par leurs activités biologiques et leurs cibles.
Dérivés de l’indole : Des composés comme l’indométhacine et l’indole-3-carbinol contiennent également la fraction indole, mais présentent des propriétés pharmacologiques distinctes.
Unicité : L’unicité de l’this compound réside dans sa double fonctionnalité en tant que sulfonamide et dérivé de l’indole, ce qui lui permet d’interagir avec plusieurs cibles moléculaires. Sa capacité à induire la dégradation de RBM39 et à provoquer un épissage aberrant la distingue des autres agents anticancéreux .
L’this compound continue de faire l’objet de recherches approfondies en raison de ses applications thérapeutiques potentielles et de ses propriétés chimiques uniques. Son rôle dans le traitement du cancer et son mécanisme d’action en font un candidat prometteur pour un développement et une utilisation clinique supplémentaires.
Analyse Biochimique
Biochemical Properties
Indisulam promotes the interaction between DCAF15 and RBM39 . This interaction is crucial for the biochemical reactions that this compound is involved in. The nature of these interactions involves the ubiquitin-mediated degradation of RBM39 .
Cellular Effects
This compound has an inhibitory effect on the proliferation of gastric cancer cells . This effect is dependent on DCAF15 . This compound promotes the ubiquitin-mediated RBM39 degradation and RBM39 colocalizes with DCAF15 in the nucleus .
Molecular Mechanism
The molecular mechanism of this compound involves enhancing RBM39 ubiquitination and degradation by promoting its interaction with DCAF15 . This process inhibits the proliferation of gastric cancer cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’indisulam est synthétisé par un processus en plusieurs étapes impliquant la réaction du 3-chloroindole avec le chlorure de benzènesulfonyle en présence d’une base. La réaction se produit généralement dans des conditions de température et de pression contrôlées afin de garantir la formation du produit souhaité. Les composés intermédiaires sont ensuite mis en réaction avec des dérivés de sulfonamide pour donner de l’this compound .
Méthodes de production industrielle : La production industrielle de l’this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie afin de garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : L’indisulam subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former des dérivés sulfoxyde et sulfone.
Réduction : Les réactions de réduction peuvent convertir l’this compound en ses dérivés aminés correspondants.
Substitution : L’this compound peut subir des réactions de substitution nucléophile, en particulier au niveau de la fraction chloroindole.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont utilisés dans des conditions basiques.
Principaux produits :
Oxydation : Dérivés sulfoxyde et sulfone.
Réduction : Dérivés aminés.
Substitution : Divers dérivés indoliques substitués.
4. Applications de la recherche scientifique
Chimie : L’this compound sert de composé modèle pour étudier la chimie des sulfonamides et sa réactivité.
Biologie : Il est utilisé pour étudier la régulation du cycle cellulaire et les mécanismes d’apoptose.
Médecine : L’this compound est en cours d’exploration comme agent thérapeutique pour le traitement de cancers tels que la leucémie myéloïde aiguë et le myélome multiple. .
Comparaison Avec Des Composés Similaires
Sulfonamides: Other sulfonamide derivatives such as sulfamethoxazole and sulfadiazine share structural similarities with indisulam but differ in their biological activities and targets.
Indole Derivatives: Compounds like indomethacin and indole-3-carbinol also contain the indole moiety but have distinct pharmacological properties.
Uniqueness: this compound’s uniqueness lies in its dual functionality as both a sulfonamide and an indole derivative, allowing it to interact with multiple molecular targets. Its ability to induce degradation of RBM39 and cause aberrant splicing sets it apart from other anticancer agents .
This compound continues to be a subject of extensive research due to its potential therapeutic applications and unique chemical properties. Its role in cancer treatment and its mechanism of action make it a promising candidate for further development and clinical use.
Propriétés
IUPAC Name |
4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETFNECMODOHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168008 | |
| Record name | Indisulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
E7070 is a novel sulfonamide antitumoragent that exhibits potent antitumoractivity in vitro and in vivo. This compound affects cell cycleprogression in human tumor cells | |
| Record name | Indisulam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
165668-41-7 | |
| Record name | Indisulam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165668-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indisulam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165668417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indisulam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indisulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDISULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ98J3NM90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


